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Compound of Interest

Compound Name:
N3-[(Tetrahydro-2-

furanyl)methyl]uridine

Cat. No.: B12386950 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic

characteristics of N3-[(Tetrahydro-2-furanyl)methyl]uridine, a uridine analogue with potential

applications in therapeutic research. While specific experimental spectra for this compound are

not readily available in the public domain, this document outlines the anticipated Nuclear

Magnetic Resonance (NMR) and Mass Spectrometry (MS) data based on the analysis of its

constituent chemical moieties and related nucleoside analogues. Furthermore, detailed

experimental protocols for acquiring such data are provided to guide researchers in their

analytical workflows.

Predicted Spectroscopic Data
The following tables summarize the expected quantitative data for N3-[(Tetrahydro-2-
furanyl)methyl]uridine. These predictions are based on the known chemical shifts of uridine

and tetrahydrofurfuryl derivatives.

Predicted ¹H NMR Spectroscopic Data
Solvent: DMSO-d₆
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Proton Assignment
Expected Chemical Shift

(ppm)
Multiplicity

H-6 (Uracil) 7.8 - 8.0 d

H-5 (Uracil) 5.6 - 5.8 d

H-1' (Ribose) 5.8 - 6.0 d

H-2' (Ribose) 4.0 - 4.2 t

H-3' (Ribose) 4.0 - 4.2 t

H-4' (Ribose) 3.9 - 4.1 q

H-5', 5'' (Ribose) 3.5 - 3.7 m

N3-CH₂ 3.8 - 4.2 m

H-2'' (THF) 3.9 - 4.1 m

H-3'', 4'' (THF) 1.7 - 2.0 m

H-5'', 5''' (THF) 3.6 - 3.8 m

2'-OH, 3'-OH, 5'-OH 4.5 - 5.5 br s

d: doublet, t: triplet, q: quartet, m: multiplet, br s: broad singlet

Predicted ¹³C NMR Spectroscopic Data
Solvent: DMSO-d₆
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Carbon Assignment Expected Chemical Shift (ppm)

C-4 (Uracil) 163 - 165

C-2 (Uracil) 151 - 153

C-6 (Uracil) 140 - 142

C-5 (Uracil) 101 - 103

C-1' (Ribose) 87 - 89

C-4' (Ribose) 84 - 86

C-2' (Ribose) 73 - 75

C-3' (Ribose) 69 - 71

C-5' (Ribose) 60 - 62

N3-CH₂ 48 - 52

C-2'' (THF) 76 - 78

C-5'' (THF) 67 - 69

C-3'', 4'' (THF) 25 - 30

Predicted Mass Spectrometry Data
Parameter Value

Molecular Formula C₁₄H₂₀N₂O₇

Molecular Weight 328.32 g/mol

Monoisotopic Mass 328.1271 Da

Expected [M+H]⁺ 329.1349 m/z

Expected [M+Na]⁺ 351.1168 m/z

Expected [M-H]⁻ 327.1194 m/z

Potential Fragmentation Patterns:
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Loss of the tetrahydrofurfuryl group.

Cleavage of the glycosidic bond to yield the uracil and ribose fragments.

Loss of water molecules from the ribose moiety.

Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the

spectroscopic data for N3-[(Tetrahydro-2-furanyl)methyl]uridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

N3-[(Tetrahydro-2-furanyl)methyl]uridine sample (5-10 mg)

Deuterated dimethyl sulfoxide (DMSO-d₆)

5 mm NMR tubes

Pipettes and vials

Instrumentation:

Bruker Avance III HD 400 MHz (or higher) NMR spectrometer equipped with a 5 mm

broadband probe.

Procedure:

Sample Preparation:

Accurately weigh 5-10 mg of the compound into a clean, dry vial.

Add approximately 0.7 mL of DMSO-d₆ to the vial.

Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
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Transfer the solution to a 5 mm NMR tube using a pipette.

Instrument Setup and Data Acquisition:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the DMSO-d₆.

Shim the magnetic field to achieve optimal homogeneity.

For ¹H NMR:

Acquire a standard one-dimensional ¹H spectrum.

Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds,

relaxation delay of 1-2 seconds, and 16-64 scans.

For ¹³C NMR:

Acquire a proton-decoupled ¹³C spectrum.

Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds,

relaxation delay of 2-5 seconds, and 1024-4096 scans.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase correct the spectra.

Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δH = 2.50

ppm, δC = 39.52 ppm).

Integrate the peaks in the ¹H spectrum and assign the chemical shifts.

Assign the chemical shifts in the ¹³C spectrum.

Mass Spectrometry (MS)
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Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

N3-[(Tetrahydro-2-furanyl)methyl]uridine sample (1 mg)

Methanol (HPLC grade)

Water (HPLC grade)

Formic acid (optional, for enhancing ionization)

Instrumentation:

High-resolution mass spectrometer (e.g., Thermo Scientific Q Exactive Orbitrap or Agilent

6545 Q-TOF) with an electrospray ionization (ESI) source.

Procedure:

Sample Preparation:

Prepare a stock solution of the compound at a concentration of 1 mg/mL in methanol.

Further dilute the stock solution with a 50:50 mixture of methanol and water to a final

concentration of 1-10 µg/mL.

If needed, add 0.1% formic acid to the final solution to promote protonation for positive ion

mode analysis.

Instrument Setup and Data Acquisition:

Calibrate the mass spectrometer using a standard calibration solution to ensure high mass

accuracy.

Set the ESI source parameters (e.g., spray voltage, capillary temperature, sheath gas

flow) to optimal values for the compound class.

Acquire data in both positive and negative ion modes over a mass range of m/z 100-1000.
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Perform tandem MS (MS/MS) experiments on the precursor ions of interest (e.g., [M+H]⁺)

to obtain fragmentation data.

Data Analysis:

Determine the accurate mass of the molecular ions and compare it with the calculated

theoretical mass to confirm the elemental composition.

Analyze the fragmentation pattern from the MS/MS spectra to elucidate the structure of

the molecule.

Visualizations
The following diagrams illustrate key workflows relevant to the analysis of N3-[(Tetrahydro-2-
furanyl)methyl]uridine.

Uridine Protection of
Ribose Hydroxyls

N3-Alkylation with
(Tetrahydro-2-furanyl)methyl halide Deprotection Purification

(e.g., Chromatography) N3-[(Tetrahydro-2-furanyl)methyl]uridine

Click to download full resolution via product page

Caption: General synthetic workflow for N3-alkylated uridine analogs.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b12386950?utm_src=pdf-body
https://www.benchchem.com/product/b12386950?utm_src=pdf-body
https://www.benchchem.com/product/b12386950?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12386950?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Data Acquisition

Data Analysis

N3-[(Tetrahydro-2-furanyl)methyl]uridine

Dissolution in
Deuterated Solvent (NMR) or

Methanol/Water (MS)

NMR Spectrometer
(¹H, ¹³C)

Mass Spectrometer
(ESI-HRMS, MS/MS)

NMR Spectra Processing
(FT, Phasing, Calibration)

MS Data Analysis
(Accurate Mass, Fragmentation)

Structural Elucidation

Click to download full resolution via product page

Caption: Experimental workflow for spectroscopic analysis.
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Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b12386950?utm_src=pdf-body-img
https://www.benchchem.com/product/b12386950#n3-tetrahydro-2-furanyl-methyl-uridine-spectroscopic-data-nmr-ms
https://www.benchchem.com/product/b12386950#n3-tetrahydro-2-furanyl-methyl-uridine-spectroscopic-data-nmr-ms
https://www.benchchem.com/product/b12386950#n3-tetrahydro-2-furanyl-methyl-uridine-spectroscopic-data-nmr-ms
https://www.benchchem.com/product/b12386950#n3-tetrahydro-2-furanyl-methyl-uridine-spectroscopic-data-nmr-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12386950?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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